2,5-dichloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O3/c22-14-5-7-17(23)16(12-14)20(26)24-15-6-8-18-13(11-15)3-1-9-25(18)21(27)19-4-2-10-28-19/h2,4-8,10-12H,1,3,9H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOWPBKZFAADRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)N(C1)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-carbonyl intermediate, which can be synthesized from furan-2-carboxylic acid through acylation reactions. The tetrahydroquinoline moiety can be synthesized via Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
The final step involves coupling the furan-2-carbonyl intermediate with the tetrahydroquinoline derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The dichloro groups on the benzamide core can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2,5-dichloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving benzamide derivatives.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors due to its structural similarity to other bioactive benzamide derivatives. The furan-2-carbonyl moiety may play a role in binding to these targets, while the dichloro groups could influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Key Observations :
- Synthetic Yields : Compounds 11a and 11b exhibit higher yields (68%) compared to 12 (57%), suggesting steric or electronic challenges in quinazoline formation .
- Functional Groups: The target compound’s dichlorophenyl and tetrahydroquinoline groups distinguish it from the thiazolo-pyrimidine and pyrimido-quinazoline analogs. These differences likely influence solubility, bioavailability, and target binding.
- Thermal Stability : Higher melting points in 11a (243–246°C) and 12 (268–269°C) versus 11b (213–215°C) correlate with crystallinity and intermolecular interactions (e.g., hydrogen bonding in 12 ) .
Pesticidal Benzamide Derivatives
The Pesticide Chemicals Glossary (–8) lists benzamide-based agrochemicals with structural parallels:
Key Observations :
- Chlorine vs. Fluorine : The target compound’s dichlorophenyl group may enhance hydrophobicity and electrophilic reactivity compared to fluorinated analogs like Diflubenzuron , which prioritizes resistance to metabolic degradation .
- cell membrane disruption) .
- Applications : While pesticidal benzamides target specific pests/fungi, the absence of bioactivity data for the target compound limits direct functional comparisons.
Biological Activity
2,5-Dichloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound based on diverse sources, including experimental studies and chemical analyses.
- Molecular Formula : C21H16Cl2N2O3
- Molecular Weight : 415.2693 g/mol
- CAS Number : 941986-40-9
- Structure : The compound features a dichlorobenzamide backbone linked to a furan-2-carbonyl group via a tetrahydroquinoline moiety.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties:
- Cell Viability Assays : Experiments conducted on various cancer cell lines such as H460 (lung adenocarcinoma), SGC-7901 (gastric adenocarcinoma), and COLO205 (colon cancer) demonstrated that the compound induces cytotoxic effects. For instance, IC50 values were reported in the range of 21.3 μg/ml for inhibiting nitric oxide release, which is a marker of inflammation and cancer progression .
- Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and survival pathways. The furan and tetrahydroquinoline moieties are believed to interact with molecular targets through π-π stacking and hydrogen bonding.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of the furan and tetrahydroquinoline structures in enhancing biological activity. Modifications to these groups can lead to variations in potency against different cancer types. For example:
| Compound Structure | Activity | Notes |
|---|---|---|
| This compound | High | Effective against multiple cancer cell lines |
| Related furan derivatives | Moderate | Varying effects depending on substitutions |
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the cytotoxic effects of this compound on human tumor cells. The results indicated that:
- Cell Lines Tested : KB (oral cancer), DLD (colorectal cancer), NCI-H661 (lung cancer), HepG2/A2 (liver cancer).
- Findings : Compounds demonstrated selective cytotoxicity with some showing IC50 values lower than standard chemotherapeutics like etoposide .
Animal Models
Research involving animal models has further validated the anticancer potential of this compound. In vivo studies have shown:
- Tumor Growth Inhibition : Administration of the compound led to significant reductions in tumor size compared to control groups.
- Survival Rates : Enhanced survival rates were observed in treated groups versus untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
